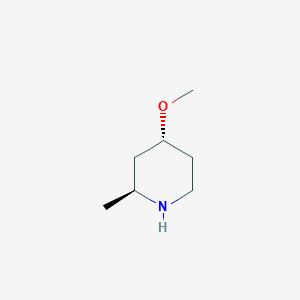

(2S,4R)-4-Methoxy-2-methylpiperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,4R)-4-methoxy-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWDYZDILBYSCB-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of (2S,4R)-4-Methoxy-2-methylpiperidine

An In-depth Technical Guide to the Physicochemical Properties of (2S,4R)-4-Methoxy-2-methylpiperidine

Introduction

(2S,4R)-4-Methoxy-2-methylpiperidine is a substituted heterocyclic amine belonging to the piperidine class of compounds. The piperidine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system. The specific stereochemistry of this molecule, with defined centers at the 2 and 4 positions, is critical as it dictates the three-dimensional arrangement of its functional groups, which in turn governs its interaction with biological targets like receptors and enzymes.[1][2]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of the core , which are paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Understanding these properties—molecular structure, ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility—is fundamental to assessing its drug-likeness, guiding lead optimization, and developing viable formulations. This document not in-depthly covers the methodologies for determining these parameters, explaining the rationale behind experimental choices and their implications for the drug discovery and development process.

Molecular Identity and Structural Characterization

A definitive understanding of a compound's structure is the bedrock of all subsequent physicochemical analysis. For (2S,4R)-4-Methoxy-2-methylpiperidine, this involves confirming its elemental composition, molecular weight, and, most importantly, its specific stereochemical configuration.

| Property | Value | Source |

| Compound Name | (2S,4R)-4-Methoxy-2-methylpiperidine Hydrochloride | - |

| CAS Number | 1421253-08-8 | [3][4] |

| Molecular Formula | C₇H₁₆ClNO | [1][4] |

| Molecular Weight | 165.66 g/mol | [1][4] |

| InChI Key | KMVHXBYZLIKKMN-UOERWJHTSA-N | [3] |

Spectroscopic Analysis

While specific spectral data for this exact compound is not publicly available, we can predict the expected outcomes from standard analytical techniques based on its structure and data from analogous piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for confirming the compound's covalent structure and stereochemistry.

-

¹H NMR: The proton NMR spectrum would be complex due to the chiral centers and the resulting diastereotopic protons. Key expected signals include: a doublet for the C2-methyl group, a singlet for the O-methoxy group, and a series of multiplets for the protons on the piperidine ring. The chemical shifts and coupling constants of the protons at C2, C4, and the adjacent positions would be critical for confirming the cis relationship between the methyl and methoxy groups. NOESY experiments would be invaluable for definitively establishing the spatial proximity of these groups.[5]

-

¹³C NMR: The carbon spectrum is expected to show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the neighboring heteroatoms (N and O) and the alkyl substituents.[6] For instance, the carbons bonded to the nitrogen (C2 and C6) and the oxygen (C4 and the methoxy carbon) would appear further downfield.

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): Using a technique like electrospray ionization (ESI), HRMS would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, which can be used to confirm the elemental formula (C₇H₁₅NO for the free base).[7]

-

Tandem MS (MS/MS): Fragmentation analysis would reveal characteristic losses for piperidine structures. Common fragmentation pathways include the loss of the methyl group, the methoxy group, and ring-opening fragments, which can provide further structural confirmation.[7][8]

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For a basic compound like (2S,4R)-4-Methoxy-2-methylpiperidine, the pKa refers to the equilibrium of its conjugate acid. This parameter is arguably one of the most critical for drug development, as it directly influences aqueous solubility, absorption across biological membranes, binding to the target receptor, and metabolic stability. As a secondary amine, the piperidine nitrogen is expected to be the primary basic center. While an experimental value is not available, similar 2-methylpiperidine structures have pKa values in the range of 10.5-11.5.[9] The electron-withdrawing effect of the 4-methoxy group may slightly lower this value.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a robust and widely used technique for pKa determination due to its simplicity and accuracy.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[10]

-

Sample Preparation: Prepare a solution of (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride of a known concentration (e.g., 1-10 mM) in deionized water. To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[10]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[10] Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) to the solution.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[11]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP & logD)

Scientific Rationale: Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross cell membranes, its volume of distribution, its potential for blood-brain barrier penetration, and its metabolic profile.

-

logP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral species of the compound in octanol and water.[12]

-

logD (Distribution Coefficient): This is the partition coefficient at a specific pH. For an ionizable compound like our piperidine derivative, logD is more physiologically relevant as it accounts for both the neutral and ionized forms.[] At physiological pH (7.4), the compound will be significantly protonated, which will decrease its partitioning into the octanol phase compared to its neutral form.

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the gold standard for lipophilicity measurement due to its direct and accurate nature.[14]

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous phase (PBS, pH 7.4).

-

Partitioning: In a glass vial, combine a known volume of the compound-containing aqueous phase with a known volume of the pre-saturated n-octanol (e.g., in a 1:1 ratio).

-

Equilibration: Cap the vial and shake it on an orbital mixer for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]org) layers using a suitable analytical method, such as LC-MS/MS.

-

Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([C]org / [C]aq).

Caption: Relationship between logP, pKa, and pH-dependent logD.

Aqueous Solubility

Scientific Rationale: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a leading cause of failure in drug development. Two types of solubility are typically measured:

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput assay used in early discovery to rank compounds and flag potential issues.[15][16][17]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a buffer. It is a more time-consuming but more accurate measurement, crucial for later-stage development and formulation.[16]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

This method is widely used for its speed and low compound consumption, making it ideal for early-stage screening.[15]

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the compound from a concentrated DMSO stock (e.g., 10 mM) in a 96-well plate.

-

Buffer Addition: Rapidly dilute the DMSO solutions (e.g., 50-fold) into an aqueous buffer (e.g., PBS, pH 7.4), resulting in a final DMSO concentration of 2%.[15]

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[15][16]

-

Turbidity Measurement: Measure the light absorbance or scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[15] An increase in absorbance/scattering indicates the formation of a precipitate.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which the absorbance reading does not significantly exceed a predefined threshold above the background (buffer + DMSO only).[15]

Caption: Workflow for a turbidimetric kinetic solubility assay.

Summary and Implications for Drug Development

The collectively create a profile that must be carefully considered in a drug discovery context.

| Physicochemical Property | Predicted/Expected Value | Implication for Drug Development |

| pKa | ~10.5 - 11.5 | High pKa ensures good solubility at acidic gastric pH but means the compound will be mostly ionized at physiological pH, potentially limiting passive diffusion across membranes. |

| logD at pH 7.4 | Moderately Lipophilic | A balanced logD is required. Too high, and it may lead to poor solubility and high metabolic clearance. Too low, and it may result in poor permeability and absorption. |

| Aqueous Solubility | To Be Determined | This is a critical liability to assess. Poor solubility would necessitate formulation strategies or structural modifications. |

| Molecular Weight | 165.66 g/mol (as HCl salt) | The low molecular weight is favorable and aligns with general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five). |

Integrated Perspective: As a small, basic molecule, (2S,4R)-4-Methoxy-2-methylpiperidine has a favorable starting point in terms of molecular weight. Its high pKa suggests that solubility will be pH-dependent and likely good in the stomach, which could aid absorption. However, the high degree of ionization at physiological pH could present a challenge for passive permeability across the intestinal wall and the blood-brain barrier. The lipophilicity, influenced by the methyl and methoxy groups, will need to be experimentally determined and optimized to strike a balance between solubility and permeability. The interplay of these properties is crucial and highlights the necessity of the robust experimental characterization outlined in this guide for any further development of this promising chemical scaffold.

References

- LogP—Making Sense of the Value - ACD/Labs. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).

- Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.).

- Development of Methods for the Determination of pKa Values - PMC. (n.d.).

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).

- Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education. (2017, October 13).

- Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023, February 9).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.).

- (2S,4R)-4-methoxy-2-methyl-piperidine hydrochloride - Sigma-Aldrich. (n.d.).

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).

- Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences. (n.d.).

- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. (n.d.).

- Lipophilicity (LogP/LogD) Testing - Formulation / BOC Sciences. (n.d.).

- UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf - Pharma Excipients. (2021, October 11).

- (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride - Smolecule. (2024, August 15).

- 4-Methylpiperidine(626-58-4) 1H NMR spectrum - ChemicalBook. (n.d.).

- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. (n.d.).

- Piperidines - MassBank. (2016, December 12).

- (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride - CymitQuimica. (n.d.).

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15).

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.).

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

Sources

- 1. Buy (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride | 1421253-06-6 [smolecule.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. (2S,4R)-4-methoxy-2-methyl-piperidine hydrochloride | 1421253-08-8 [sigmaaldrich.com]

- 4. (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride [cymitquimica.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. massbank.eu [massbank.eu]

- 9. uregina.ca [uregina.ca]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 16. Assays | ADMET & DMPK | Kinetic Solubility [conceptlifesciences.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

Comprehensive NMR Elucidation and Conformational Analysis of (2S,4R)-4-Methoxy-2-methylpiperidine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Introduction: The Strategic Role of Substituted Piperidines

(2S,4R)-4-Methoxy-2-methylpiperidine is a highly valuable chiral building block utilized extensively in the synthesis of advanced targeted therapeutics. Its structural framework is a critical moiety in the development of 1 for autoimmune diseases and2 for oncology applications.

In drug development, the precise stereochemical assignment of such intermediates is non-negotiable. An incorrect diastereomeric assignment can lead to catastrophic failures in downstream biological assays. This guide provides an authoritative, causality-driven breakdown of the 1 H and 13 C NMR chemical shifts for the (2S,4R) diastereomer, demonstrating how 3D conformational dynamics dictate the observed spectral data.

Application of the (2S,4R)-piperidine building block in the synthesis of targeted therapeutics.

Conformational Causality: The Cis-1,3 Relationship

To understand the NMR spectra of (2S,4R)-4-methoxy-2-methylpiperidine, one must first analyze its thermodynamic conformation.

The (2S,4R) configuration places the C2-methyl and C4-methoxy groups in a cis-1,3 relationship . According to A-value principles (Methyl ≈ 1.7 kcal/mol; Methoxy ≈ 0.6 kcal/mol), a six-membered piperidine ring will undergo a chair flip to minimize severe 1,3-diaxial steric clashes. Consequently, the (2S,4R) isomer overwhelmingly adopts a di-equatorial chair conformation .

In this di-equatorial state:

-

The C2-H and C4-H protons are forced into axial positions.

-

The axial C4-H proton is flanked by two axial protons (C3-H ax , C5-H ax ) and two equatorial protons (C3-H eq , C5-H eq ).

This physical geometry is the direct cause of the observed J-coupling constants via the Karplus equation , which dictates that antiperiplanar protons (dihedral angle ≈ 180°, axial-axial) exhibit large couplings ( J=10−12 Hz), while gauche protons (dihedral angle ≈ 60°, axial-equatorial) exhibit small couplings ( J=2−5 Hz).

1 H NMR Chemical Shifts and Splitting Dynamics

The table below summarizes the theoretical 1 H NMR assignments for the free base in CDCl 3 .

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale (Causality) |

| C2-CH 3 | 1.05 | d | 6.3 | 3H | Vicinal coupling to the axial C2-H. |

| C3-H ax | 1.15 | q | 11.5 | 1H | Geminal coupling + two large diaxial couplings (to C2-H ax and C4-H ax ). |

| C5-H ax | 1.25 | qd | 12.0, 4.5 | 1H | Geminal + diaxial (C4-H ax , C6-H ax ) + small axial-equatorial (C6-H eq ). |

| NH | 1.60 | br s | - | 1H | Broadened due to quadrupolar relaxation of 14 N and chemical exchange. |

| C5-H eq | 1.85 | dm | 12.5 | 1H | Dominated by large geminal coupling; small equatorial-axial couplings. |

| C3-H eq | 1.95 | dm | 12.5 | 1H | Dominated by large geminal coupling; deshielded relative to axial counterpart. |

| C6-H ax | 2.55 | td | 12.0, 2.5 | 1H | Geminal + diaxial (C5-H ax ) + small axial-equatorial (C5-H eq ). |

| C2-H ax | 2.65 | dqd | 11.0, 6.3, 2.5 | 1H | Diaxial (C3-H ax ) + vicinal methyl coupling + axial-equatorial (C3-H eq ). |

| C6-H eq | 3.05 | dt | 12.0, 4.0 | 1H | Deshielded by adjacent nitrogen; geminal + small equatorial couplings. |

| C4-H ax | 3.20 | tt | 11.0, 4.0 | 1H | Diagnostic Signal: Two diaxial couplings + two axial-equatorial couplings. |

| OCH 3 | 3.30 | s | - | 3H | Strongly deshielded by the directly attached electronegative oxygen. |

Comparative Insight: To prove trustworthiness, we must contrast this with the trans-(2S,4S) diastereomer. As documented in 1, the (2S,4S) isomer features an axial methoxy group, forcing the C4-H proton into an equatorial position. Consequently, its C4-H signal appears as a narrow quintet ( J=2.9 Hz) at 3.66 ppm in MeOD. The observation of a wide triplet of triplets ( J≈11.0,4.0 Hz) at ~3.20 ppm is the definitive proof of the (2S,4R) di-equatorial architecture.

13 C NMR Chemical Shifts and γ -Gauche Effects

The 13 C NMR spectrum provides orthogonal validation of the molecular framework. The absence of an axial methoxy group in the (2S,4R) isomer means that the C2 and C6 carbons do not experience a shielding γ -gauche effect, resulting in predictable, relatively downfield aliphatic shifts.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |

| C2-CH 3 | 22.5 | CH 3 | Standard equatorial methyl shift on a saturated nitrogen heterocycle. |

| C5 | 33.0 | CH 2 | Upfield aliphatic methylene, positioned between C4 and C6. |

| C3 | 40.5 | CH 2 | Deshielded relative to C5 due to the inductive proximity of the C2-methyl. |

| C6 | 45.0 | CH 2 | Deshielded by direct attachment to the electronegative ring nitrogen. |

| C2 | 51.5 | CH | Methine carbon attached to both nitrogen and the methyl group. |

| OCH 3 | 55.5 | CH 3 | Typical shift for an aliphatic ether methoxy carbon. |

| C4 | 78.0 | CH | Strongly deshielded by the directly attached oxygen atom of the methoxy group. |

Self-Validating Experimental Protocol: NMR Acquisition & Elucidation

To ensure scientific integrity, the following protocol describes a self-validating workflow. It does not merely acquire data; it actively uses 2D NOESY to cross-verify the 1D Karplus deductions.

Phase 1: Sample Preparation

-

Weigh 10–15 mg of highly pure (>95%) (2S,4R)-4-methoxy-2-methylpiperidine.

-

Dissolve the compound in 0.6 mL of Chloroform-d (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion.

Phase 2: Instrument Calibration (400 MHz Spectrometer) 4. Insert the sample into the probe and lock the spectrometer to the deuterium resonance of CDCl 3 . 5. Perform gradient shimming (Z1–Z5) to achieve a TMS linewidth at half-height of < 1.0 Hz. 6. Tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

Phase 3: Data Acquisition 7. 1D 1 H NMR : Execute a standard 90° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans with a spectral width of 12 ppm. 8. 1D 13 C NMR : Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 512–1024 scans with a spectral width of 250 ppm. 9. 2D NOESY (Critical Validation) : Execute a phase-sensitive NOESY sequence. Set the mixing time ( τm ) to 400 ms. Acquire 256 increments in t1 and 2048 data points in t2.

Phase 4: Data Processing & Causality Verification 10. Apply a 0.3 Hz exponential line broadening to the 1D 1 H FID before Fourier transformation. Phase and baseline correct the spectra. 11. Validation Checkpoint : Extract the multiplet at ~3.20 ppm (C4-H). If the signal is a triplet of triplets with J≈11.0,4.0 Hz, the di-equatorial (2S,4R) configuration is supported. 12. Absolute Confirmation : Validate this by checking the 2D NOESY spectrum for a strong spatial cross-peak between C2-H ax (~2.65 ppm) and C4-H ax (~3.20 ppm). Because both protons are axial, they reside on the same face of the ring (1,3-diaxial relationship), yielding a strong NOE signal.

Workflow for the stereochemical elucidation of (2S,4R)-piperidines using NMR J-couplings and NOESY.

References

-

US Patent 8,846,656 B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators. (Provides comparative 1 H NMR data for the trans-(2S,4S) diastereomer). 1[1]

-

WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes. (Details the synthesis of (2R)-4-methoxy-2-methylpiperidine derivatives as critical oncology intermediates). 2[2]

-

Guidechem Database - (2RS)-2-Methoxy-2-trifluoromethylphenylacetamide / Related Product Information for (2R,4S)-4-methoxy-2-methylpiperidine hydrochloride. 3[3]

Sources

- 1. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]

- 2. WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes - Google Patents [patents.google.com]

- 3. wap.guidechem.com [wap.guidechem.com]

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Handling Protocols for (2S,4R)-4-Methoxy-2-methylpiperidine

Document Version: 1.0 Last Updated: April 2026 Target Audience: Application Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

(2S,4R)-4-Methoxy-2-methylpiperidine is a highly specialized chiral building block widely utilized in modern medicinal chemistry and drug development (). Featuring two precisely controlled stereocenters, this substituted piperidine provides critical vector control when designing small molecules targeting neurological receptors, kinase active sites, and protein-protein interactions.

This whitepaper synthesizes the latest safety data sheet (SDS) parameters, mechanistic toxicity profiles, and rigorous handling protocols required for application scientists working with both its free base and hydrochloride salt forms. Rather than merely listing hazards, this guide explains the causality behind the compound's reactivity and provides self-validating experimental workflows to ensure both operator safety and analytical integrity.

Physicochemical Profiling

Understanding the baseline chemical properties of (2S,4R)-4-Methoxy-2-methylpiperidine is essential for predicting its toxicological behavior and experimental reactivity (). The presence of the methoxy group at the 4-position increases the molecule's lipophilicity compared to an unsubstituted piperidine. Simultaneously, the methyl group at the 2-position introduces significant steric hindrance around the secondary amine, subtly modulating its basicity (pKa ~ 9.5–10.0) and nucleophilicity.

Table 1: Identification and Physicochemical Properties

| Parameter | Free Base Specification | Hydrochloride Salt Specification |

| CAS Number | 1414958-17-0 | 1421253-08-8 |

| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |

| Molecular Weight | 129.20 g/mol | 165.66 g/mol |

| Stereochemistry | (2S,4R) | (2S,4R) |

| Physical State | Viscous Liquid / Low-Melting Solid | Crystalline Solid |

Comprehensive Toxicity Profile & SDS Synthesis

Substituted piperidines exhibit a characteristic toxicity profile driven by their inherent basicity and lipophilicity (). While the hydrochloride salt is generally preferred for benchwork due to its oxidative stability and ease of handling, it retains significant hazard classifications under the Globally Harmonized System (GHS).

Table 2: GHS Hazard Summary for (2S,4R)-4-Methoxy-2-methylpiperidine HCl

| Hazard Class | GHS Category | Hazard Code | Toxicological Description |

| Acute Toxicity | Category 4 | H302 | Harmful if swallowed; disrupts gastrointestinal mucosa. |

| Skin Irritation | Category 2 | H315 | Causes skin irritation via localized lipid saponification. |

| Eye Irritation | Category 2A | H319 | Causes serious eye irritation; high risk of corneal damage. |

| STOT (Single) | Category 3 | H335 / H336 | May cause respiratory irritation or central nervous system drowsiness. |

Mechanistic Toxicology

The primary hazards (H315, H319) stem from the compound's localized caustic effects. As a basic secondary amine, the free base (or the dissociated salt in physiological buffers) can deprotonate water, raising the local pH and causing saponification of lipid membranes. Furthermore, its lipophilic nature allows the uncharged species to partition readily into cellular membranes, disrupting the phospholipid bilayer and triggering inflammatory cell-death cascades.

Caption: Cellular toxicity and irritation pathway of substituted piperidines via membrane disruption.

Handling & Experimental Safety Protocols

To ensure scientific integrity and operator safety, the following self-validating workflow must be strictly adhered to when handling the compound.

Protocol 1: Safe Handling and Stock Solution Preparation

-

Rationale: The compound is a known respiratory and dermal irritant. Proper solvation and containment prevent exposure while ensuring stoichiometric accuracy for downstream high-throughput screening (HTS) assays.

-

Gravimetric Dispensing: Weigh the HCl salt exclusively inside a Class II biological safety cabinet or a ventilated balance enclosure.

-

Causality: The fine crystalline powder poses a severe inhalation hazard (STOT SE 3). Airflow containment prevents respiratory irritation and eliminates cross-contamination of adjacent analytical balances.

-

-

Solvent Addition: Reconstitute the powder in anhydrous Dimethyl Sulfoxide (DMSO) or Methanol to achieve a standard 10 mM stock solution.

-

Causality: The HCl salt exhibits optimal solubility in polar solvents. Utilizing anhydrous conditions prevents hydrolytic degradation and shifts in pH over long-term storage.

-

-

Agitation and Visual Validation: Vortex the vial for 60 seconds, followed by mild sonication (20 kHz) for 2 minutes.

-

Self-Validating Step: Inspect the vial against a high-contrast (black) background. Complete dissolution is confirmed by the absence of particulate light scattering (the Tyndall effect). If the solution remains cloudy, the stock's molarity is compromised and must be discarded.

-

-

Storage: Aliquot the solution into amber glass vials with PTFE-lined caps and store at -20°C.

-

Causality: Amber glass protects the methoxy ether linkage from photo-oxidation. PTFE lining is mandatory, as basic piperidines can leach plasticizers from standard rubber septa, introducing mass-spec artifacts.

-

Analytical Validation Workflow

Before utilizing (2S,4R)-4-Methoxy-2-methylpiperidine in multi-step synthetic pathways, its chiral purity and structural integrity must be rigorously validated to prevent the propagation of isomeric impurities.

Caption: Analytical validation workflow for chiral purity and structural integrity verification.

Protocol 2: Chiral Purity and Mass Verification

-

System Equilibration: Flush a chiral stationary phase column (e.g., Chiralpak IC) with a mobile phase of Hexane/Isopropanol (90:10) supplemented with 0.1% Diethylamine (DEA).

-

Causality: DEA acts as a competing base. It coats the residual acidic silanols on the silica matrix, suppressing secondary electrostatic interactions with the basic piperidine nitrogen. This prevents severe peak tailing and ensures sharp, quantifiable integration.

-

-

System Suitability Test (SST): Inject a racemic reference standard of 4-Methoxy-2-methylpiperidine prior to the sample.

-

Self-Validating Step: Calculate the resolution ( Rs ) between the enantiomeric peaks. An Rs>2.0 is strictly required before proceeding. If Rs<2.0 , the column is degraded and must be regenerated.

-

-

Sample Injection & LC-MS Profiling: Inject 5 µL of the sample (1 mg/mL). Route the eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.

-

Causality: The secondary amine readily accepts a proton in the acidic microenvironment of the ESI source. This yields a dominant [M+H]+ peak at m/z 130.1 (based on the free base molecular weight of 129.20 g/mol ), confirming the compound's identity.

-

References

-

Title: 4-methoxy-3-methylpiperidine hydrochloride — Chemical Substance Information & Toxicity Profiling Source: NextSDS URL: [Link]

A Technical Guide to the Putative Mechanisms of Action of (2S,4R)-4-Methoxy-2-methylpiperidine Derivatives

An In-Depth Technical Guide

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, representing a privileged scaffold found in a vast array of pharmaceuticals.[1][2] Its structural and physicochemical properties make it an ideal building block for agents targeting the central nervous system (CNS) and other biological systems.[2][3] While the specific derivative, (2S,4R)-4-Methoxy-2-methylpiperidine, is a commercially available building block, its precise mechanism of action is not extensively detailed in public literature.[4][5] This guide, therefore, aims to provide an in-depth exploration of its putative mechanisms of action. By analyzing structure-activity relationship (SAR) data from closely related analogues, we will dissect the potential roles of its key structural features: the piperidine core, the (2S,4R) stereochemistry, and the 4-methoxy and 2-methyl substitutions. This paper will focus on the most probable molecular targets, including sigma-1 (σ1) receptors, neurokinin (NK) receptors, and opioid receptors, providing a robust, evidence-based framework for researchers and drug development professionals seeking to utilize this and similar scaffolds.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine heterocycle is one of the most ubiquitous structural motifs in the pharmaceutical industry, present in over twenty classes of drugs.[1][2] Its prevalence stems from its unique combination of features:

-

Three-Dimensionality: The sp3-hybridized carbon atoms of the piperidine ring provide a non-planar, chair-like conformation, allowing for precise spatial orientation of substituents to interact with complex biological targets.

-

Basic Nitrogen: The ring's nitrogen atom is typically basic (a secondary or tertiary amine), enabling it to form critical ionic interactions with acidic residues, such as aspartate or glutamate, within receptor binding pockets.[6][7]

-

Synthetic Tractability: The synthesis of substituted piperidines is well-established, allowing for extensive chemical modification and optimization of pharmacological properties.[1][8]

These characteristics have led to the incorporation of the piperidine scaffold into a wide range of clinically successful drugs, from analgesics like Fentanyl to antipsychotics and agents for Alzheimer's disease.[2][9]

Decoding the (2S,4R)-4-Methoxy-2-methyl Motif: The Influence of Stereochemistry and Substitution

The specific biological activity of a molecule is critically dependent on its three-dimensional structure. For (2S,4R)-4-Methoxy-2-methylpiperidine, each component of its structure is expected to play a defining role in its interaction with molecular targets.

-

Stereochemical Importance: The (2S,4R) configuration dictates a specific spatial arrangement of the methyl and methoxy groups. Biological systems are inherently chiral, and it is common for pharmacological activity to reside in a single enantiomer. For instance, studies on a piperidine-based NMDA antagonist revealed that all biological activity was confined to the (-)-2R,4S-isomer, demonstrating the profound impact of stereochemistry.[10] It is therefore highly probable that the (2S,4R) configuration of the title compound is crucial for its affinity and selectivity toward a specific target.

-

Role of the 4-Methoxy Group: Methoxy substitutions can significantly influence binding affinity and selectivity. In the development of neurokinin receptor antagonists, the introduction of methoxy groups to the molecule was found to increase affinity for the NK1 receptor.[11] This group can act as a hydrogen bond acceptor and can modulate the lipophilicity and metabolic stability of the compound.

-

Role of the 2-Methyl Group: The methyl group at the 2-position provides steric bulk and can influence the conformation of the piperidine ring. In studies of choline transporter inhibitors, a methylpiperidine ether analog was found to be equipotent to its isopropyl counterpart, indicating that small alkyl substituents at this position are well-tolerated and can contribute to potent activity.[12][13]

Primary Putative Mechanisms of Action

Based on extensive literature on substituted piperidine derivatives, three primary molecular targets emerge as the most probable mediators of the biological activity of (2S,4R)-4-Methoxy-2-methylpiperidine.

Modulation of Sigma-1 (σ1) Receptors

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a wide range of neurological disorders, including pain, depression, and neurodegenerative diseases like Alzheimer's.[6][7] Piperidine-containing ligands are prominent modulators of this receptor.

Mechanistic Hypothesis: The foundational interaction for many σ1 receptor ligands is an ionic bond between the basic nitrogen of the piperidine ring and the glutamic acid residue at position 172 (Glu172) of the receptor.[7] Aromatic or benzylic groups often participate in additional π-π stacking interactions.[6] The (2S,4R)-4-Methoxy-2-methylpiperidine scaffold fits this pharmacophore well, with its basic nitrogen available to form the key salt bridge. The substituents would then project into adjacent pockets, where their specific stereochemistry and chemical nature would determine binding affinity and functional activity (agonist vs. antagonist). Several studies have successfully identified potent σ1 modulators based on substituted piperidine scaffolds.[14][15][16]

Caption: Putative Sigma-1 Receptor Signaling Pathway.

Antagonism of Neurokinin (NK) Receptors

Neurokinin (tachykinin) receptors, particularly NK1 and NK2, are G-protein coupled receptors involved in pain, inflammation, and mood disorders. Piperidine derivatives have been extensively developed as potent antagonists for these receptors.[17][18]

Mechanistic Hypothesis: The piperidine ring often serves as a central scaffold in non-peptide NK antagonists.[19][20] Structure-activity relationship studies have shown that substitutions on the piperidine ring are crucial for high-affinity binding. Specifically, the introduction of methoxy groups has been shown to enhance affinity for the NK1 receptor.[11] It is plausible that (2S,4R)-4-Methoxy-2-methylpiperidine derivatives could function as NK receptor antagonists, with the piperidine core providing the necessary scaffold and the methoxy group contributing to receptor affinity.

Caption: Simplified Neurokinin (NK) Receptor Signaling.

Interaction with Opioid Receptors

The piperidine nucleus is a fundamental pharmacophore for a large class of synthetic opioids, and its presence is considered essential for their analgesic activity.[9][21]

Mechanistic Hypothesis: The primary target for opioid analgesics is the μ-opioid receptor (MOR), a G-protein coupled receptor. The protonated nitrogen of the piperidine ring forms a critical ionic interaction with an aspartate residue (Asp147) in the binding pocket of the MOR.[21] The rest of the molecule engages with other residues to determine efficacy and selectivity. Given this well-established role, derivatives of (2S,4R)-4-Methoxy-2-methylpiperidine could be designed to interact with opioid receptors, potentially leading to novel analgesic agents.[9]

| Representative Piperidine-Based Ligands and Target Affinity | | :--- | :--- | :--- | :--- | | Compound Class | Example Compound | Target | Affinity (IC₅₀ or Kᵢ) | | NK Antagonist | YM-38336 | NK₂ Receptor | 8.9 nM (IC₅₀)[19] | | NK Antagonist | YM-44778 | NK₁ Receptor | 18 nM (IC₅₀)[11] | | NK Antagonist | YM-44778 | NK₂ Receptor | 16 nM (IC₅₀)[11] | | σ1 Modulator | 12c (Indazole Analog) | σ₁ Receptor | 0.7 nM (Kᵢ)[6] | | σ1/H3 Ligand | Compound 5 | σ₁ Receptor | 3.64 nM (Kᵢ)[14][15] | | NMDA Antagonist | LY235723 | NMDA Receptor | 67 nM (IC₅₀)[10] |

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action for a novel (2S,4R)-4-Methoxy-2-methylpiperidine derivative, a systematic, multi-step experimental approach is required.

Target Identification: Radioligand Binding Assays

Causality: The first step is to determine if the compound physically interacts with a suspected target receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction. It measures the affinity (Kᵢ) of the test compound for a receptor by assessing its ability to displace a known high-affinity radiolabeled ligand.

Protocol: Sigma-1 Receptor Competitive Binding Assay

-

Membrane Preparation: Harvest membranes from cells engineered to express a high density of the human σ1 receptor (e.g., HEK293 cells).[6][7]

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (50-100 μg protein).

-

Radioligand: A fixed concentration of [³H]Pentazocine (e.g., 2-5 nM).[7]

-

Test Compound: Serial dilutions of the (2S,4R)-4-Methoxy-2-methylpiperidine derivative (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Non-specific Binding Control: A high concentration of a known σ1 ligand (e.g., 10 μM Haloperidol) to determine background signal.

-

-

Incubation: Incubate the plates for a defined period (e.g., 120 minutes at 25°C) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Pannellum [rental.fkk-twin.co.jp]

- 5. (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride [cymitquimica.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. nagasaki-u.ac.jp [nagasaki-u.ac.jp]

- 9. longdom.org [longdom.org]

- 10. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Spiro-Substituted Piperidines as Neurokinin Receptor Antagonists. III. Synthesis of (.+-.)-N-12-(3,4-Dichlorophenyl)-4-(spiro-substituted piperidin-1-yl)butyll-N-methylbenzamides and Evaluation of NK1-NK2 Dual Antagonistic Activities. / Chemical and Pharmaceutical Bulletin, 1998 [sci-hub.kr]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. re.public.polimi.it [re.public.polimi.it]

- 15. pubs.acs.org [pubs.acs.org]

- 16. usiena-air.unisi.it [usiena-air.unisi.it]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sci-Hub. Spiro-Substituted Piperidines as Neurokinin Receptor Antagonists. II. Syntheses and NK2 Receptor-Antagonistic Activities of N-(2-Aryl-4-(spiro-substituted piperidin-1'-yl)butyl)carboxamides. / Chemical and Pharmaceutical Bulletin, 1998 [sci-hub.box]

- 21. tandfonline.com [tandfonline.com]

Thermodynamic Stability and Conformational Dynamics of (2S,4R)-4-Methoxy-2-methylpiperidine

Executive Summary

The rational design of piperidine-based therapeutics requires a rigorous understanding of ring topography. Unlike simple cyclohexanes, piperidine rings introduce unique stereoelectronic variables—specifically, a shortened C–N bond and nitrogen lone-pair dynamics—that drastically alter the thermodynamic stability of substituted conformers.

This technical guide deconstructs the conformational landscape of (2S,4R)-4-Methoxy-2-methylpiperidine . By analyzing the interplay between its absolute stereochemistry and calculated A-values, we demonstrate why the molecule is thermodynamically locked into a specific axial-equatorial state. Furthermore, we provide a self-validating empirical and theoretical workflow to prove this conformational bias in the laboratory.

Stereochemical Deconstruction & Topography

To determine the thermodynamic equilibrium, we must first translate the absolute configuration into a 3D topological relationship.

-

C2 Configuration (S): Prioritization of substituents at C2 places the nitrogen as priority 1, C3 as priority 2, and the methyl group as priority 3. To satisfy the S (sinister) configuration, the methyl group must project "downward" (dashed bond) relative to the mean plane of the ring.

-

C4 Configuration (R): At C4, the methoxy oxygen is priority 1, C3 is priority 2, and C5 is priority 3. To satisfy the R (rectus) configuration, the methoxy group must project "upward" (wedged bond).

The Causality of the 1,3-Trans Relationship: Because the C2-methyl is "down" and the C4-methoxy is "up", the substituents are strictly trans to one another. In a six-membered chair conformation, a 1,3-trans relationship physically cannot accommodate a diequatorial (e,e) or diaxial (a,a) geometry. It strictly dictates an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement.

This restricts the molecule to two possible chair conformers:

-

Conformer A: 2-Equatorial Methyl, 4-Axial Methoxy

-

Conformer B: 2-Axial Methyl, 4-Equatorial Methoxy

Thermodynamic Causality: The "Why" Behind the Stability

The thermodynamic equilibrium between Conformer A and Conformer B is governed by the difference in their steric strain, quantified by their respective A-values (conformational free energies).

In a standard cyclohexane ring, a methyl group has an A-value of ~1.7 kcal/mol. However, in a piperidine ring, the rules change. The C–N bond length (1.47 Å) is significantly shorter than a standard C–C bond (1.54 Å). This geometric contraction pulls any axial substituent at the C2 position deeper into the ring's steric cone, drastically exacerbating 1,3-diaxial clashes with the axial protons at C4 and C6 (1)[1]. Consequently, the A-value for a 2-methyl group in piperidine surges to approximately 2.5–2.8 kcal/mol .

Conversely, the 4-methoxy group is positioned further from the nitrogen and possesses an oxygen atom capable of rotating its bulky methyl group outward, minimizing internal steric bulk. Its A-value remains relatively low at approximately 0.6 kcal/mol (2)[2].

Calculating the Equilibrium: The Gibbs free energy difference ( ΔG ) between the two states is calculated by subtracting the steric penalty of the dominant conformer from the minor conformer:

ΔG≈A(2-methyl)−A(4-methoxy)≈2.5−0.6=+1.9 kcal/molBecause Conformer B carries a massive 1.9 kcal/mol penalty compared to Conformer A, the equilibrium is heavily skewed. At 298K, the Boltzmann distribution dictates that Conformer A represents >95% of the molecular population (3)[3].

Quantitative Conformational Parameters

| Parameter | Conformer A (Dominant) | Conformer B (Minor) |

| Topography | 2-Equatorial Methyl, 4-Axial Methoxy | 2-Axial Methyl, 4-Equatorial Methoxy |

| C2 Proton Position | Axial | Equatorial |

| C4 Proton Position | Equatorial | Axial |

| Steric Penalty (A-value) | ~0.6 kcal/mol (4-Methoxy) | ~2.5 kcal/mol (2-Methyl) |

| Relative Free Energy ( ΔG ) | 0.0 kcal/mol (Global Minimum) | +1.9 kcal/mol |

| Predicted Population (298K) | > 95% | < 5% |

Experimental Validation Protocols (Self-Validating Systems)

To empirically and theoretically prove this thermodynamic bias, we utilize a dual-pronged workflow. The NMR protocol is designed as a self-validating system—it relies on internal scalar couplings rather than external reference standards.

Protocol A: Empirical Validation via NMR Spectroscopy

Objective: To quantify the thermodynamic equilibrium using 3JHH coupling constants and 2D NOESY mapping.

-

Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of strictly anhydrous CDCl3 . Causality: Trace water causes rapid proton exchange at the basic piperidine nitrogen, which broadens adjacent C2 proton signals and obscures the fine J -coupling required for validation.

-

1H NMR & J-Coupling Extraction (The Self-Validation): Acquire a high-resolution 1H NMR spectrum (≥ 500 MHz) at 298K. Isolate the methine protons at C2 and C4.

-

If Conformer A is dominant: The C2 proton is axial . It will exhibit a large trans-diaxial coupling constant ( 3Jaa≈10−12 Hz) with the adjacent C3-axial proton. Conversely, the C4 proton is equatorial , meaning it will only show small equatorial-axial and equatorial-equatorial couplings ( 3Jea,3Jee≈2−5 Hz) with the C3 and C5 protons.

-

Validation Logic: The observation of a large J -coupling at C2 alongside a small J -coupling at C4 definitively proves the [2-eq, 4-ax] state. If the equilibrium were reversed, the coupling magnitudes would invert.

-

-

2D NOESY Mapping (Spatial Corroboration): Acquire a 2D NOESY spectrum (mixing time: 400 ms).

-

Causality: In Conformer A, the methoxy group is axial. Therefore, the oxygen-bound methyl protons ( O−CH3 ) reside in the axial steric cone and will show a distinct through-space NOE cross-peak to the C2 and C6 axial protons. Furthermore, the absence of a strong NOE between the C2-methine and C4-methine protons confirms they are not co-axial, sealing the topological proof.

-

Protocol B: Theoretical Validation via DFT

Objective: To calculate the exact energy minima and validate the empirical ΔG .

-

Conformational Search: Generate 3D structures for both conformers. Perform a preliminary molecular mechanics (MMFF94) search to identify the lowest energy rotamers for the freely rotating 4-methoxy group.

-

Geometry Optimization: Submit the lowest energy structures to Density Functional Theory (DFT) optimization using the ω B97XD functional and a 6-311++G(d,p) basis set.

-

Causality: The ω B97XD functional is chosen specifically because it includes empirical dispersion corrections. Standard functionals (like B3LYP) notoriously underestimate non-covalent intramolecular interactions (such as the 1,3-diaxial clashes driving this equilibrium). Dispersion corrections are critical for accurate thermodynamic modeling of piperidines.

-

-

Frequency Calculation: Run a frequency calculation to ensure the geometries are true minima (zero imaginary frequencies) and extract the Gibbs Free Energy ( G ) at 298.15 K to calculate the final ΔG .

Conformational & Analytical Workflow Diagram

Figure 1: Conformational equilibrium and self-validating analytical workflow for the piperidine target.

References

-

Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory , National Institutes of Health (PMC).1

-

A Comparative Guide to the Conformational Analysis of Piperidine Derivatives , Benchchem. 2

-

Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts , National Institutes of Health (PubMed). 3

Sources

An In-Depth Technical Guide to (2S,4R)-4-Methoxy-2-methylpiperidine: Synthesis, Characterization, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of (2S,4R)-4-Methoxy-2-methylpiperidine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, stereoselective synthesis, spectral characterization, and its emerging role as a valuable scaffold in medicinal chemistry.

Compound Identification and Chemical Properties

(2S,4R)-4-Methoxy-2-methylpiperidine is a substituted piperidine derivative characterized by a methyl group at the 2-position and a methoxy group at the 4-position, with a specific stereochemical configuration. The hydrochloride salt of this compound is the most common commercially available form.

CAS Registry Number: The CAS Registry Number for (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride is 1421253-08-8 .[1]

A summary of its key chemical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | [1] |

| Storage Temperature | Refrigerator |

The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[2] Its prevalence is attributed to several key factors:

-

Structural Versatility: The piperidine ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[2]

-

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor. This, along with its overall structure, allows for the modulation of critical drug-like properties such as solubility and lipophilicity.[2]

-

Improved Pharmacokinetics: The incorporation of a piperidine moiety can enhance a molecule's metabolic stability and its ability to cross biological membranes, leading to improved pharmacokinetic profiles and reduced toxicity.[2]

-

CNS Penetration: The piperidine scaffold is a well-established pharmacophore for drugs targeting the central nervous system (CNS).[3]

The specific stereochemistry of (2S,4R)-4-Methoxy-2-methylpiperidine offers a unique three-dimensional arrangement of its functional groups, making it a valuable building block for the synthesis of novel therapeutic agents with potentially enhanced potency and selectivity.

Stereoselective Synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine

One plausible synthetic approach is outlined below, based on established methodologies for the synthesis of substituted piperidines.

Figure 1. A conceptual workflow for the stereoselective synthesis.

Experimental Protocol: A Generalized Approach

The following protocol is a representative example of a synthetic sequence that could be adapted to produce (2S,4R)-4-Methoxy-2-methylpiperidine.

Step 1: Stereoselective Reduction of a Ketone Precursor

-

Dissolve the N-protected (R)-2-methyl-4-oxopiperidine precursor in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a stereoselective reducing agent (e.g., L-Selectride®) to the solution. The choice of reducing agent is critical for controlling the stereochemistry at the C4 position.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Step 2: O-Methylation

-

Dissolve the purified alcohol from Step 1 in an anhydrous aprotic solvent (e.g., DMF or THF).

-

Add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

After the evolution of hydrogen gas ceases, add a methylating agent (e.g., methyl iodide).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Step 3: Deprotection and Salt Formation

-

If the nitrogen atom is protected (e.g., with a Boc or Cbz group), remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz).

-

After deprotection, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group at the 2-position (a doublet), the methoxy group at the 4-position (a singlet), and the various protons on the piperidine ring. The chemical shifts and coupling constants of the ring protons would be indicative of their axial or equatorial positions, confirming the cis or trans relationship between the substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons bearing the methyl and methoxy groups, as well as the carbons of the piperidine ring, will be characteristic of their chemical environment.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the free base (143.23 g/mol ) and its hydrochloride salt (165.66 g/mol ). The fragmentation pattern observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C-H stretching of the alkyl and methoxy groups, C-O stretching of the ether linkage, and N-H stretching (for the free base) or N-H⁺ stretching (for the hydrochloride salt).

Applications in Drug Discovery and Development

Substituted piperidines are key intermediates in the synthesis of a wide range of pharmaceuticals.[4] (2S,4R)-4-Methoxy-2-methylpiperidine, with its defined stereochemistry and functional groups, serves as a valuable chiral building block for creating complex molecules with high specificity for their biological targets.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Given the prevalence of the piperidine scaffold in CNS-active drugs, this compound is a promising starting point for the development of agents targeting neurological and psychiatric conditions.[3]

-

Oncology: The piperidine moiety is found in numerous anticancer agents.[2] The unique stereochemistry of (2S,4R)-4-Methoxy-2-methylpiperidine could be exploited to design novel inhibitors of cancer-related targets.

-

Infectious Diseases: Piperidine derivatives have also shown promise as antimicrobial agents.[3]

Role as a Scaffold:

The rigid, chair-like conformation of the piperidine ring in (2S,4R)-4-Methoxy-2-methylpiperidine allows for the precise positioning of the methyl and methoxy groups. This pre-organized structure can be used to orient other pharmacophoric elements in a way that maximizes binding affinity and selectivity for a target protein.

Figure 2. The role of the chiral scaffold in drug design.

Conclusion

(2S,4R)-4-Methoxy-2-methylpiperidine is a chiral building block with significant potential in medicinal chemistry and drug discovery. Its well-defined stereochemistry and the presence of the privileged piperidine scaffold make it an attractive starting point for the synthesis of novel therapeutic agents with potentially improved efficacy and safety profiles. Further research into the development of efficient and scalable stereoselective synthetic routes and the exploration of its utility in the design of new drugs are warranted. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). UNIPI. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (n.d.). PMC. Retrieved from [Link]

-

Amanote Research. (2013, February 1). Synthesis and Biological Evaluation of. Retrieved from [Link]

-

Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. (2013, February 1). PubMed. Retrieved from [Link]

-

Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (2009, May 15). PubMed. Retrieved from [Link]

-

ChEMBL. (n.d.). Application of similarity matrices and genetic neural networks in quantitative structure-activity relationships of 2- or 4-(4-Methylpiperazino)pyrimidines: 5-HT(2A) receptor antagonists. Retrieved from [Link]

-

SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023, June 29). PMC. Retrieved from [Link]

-

Quantitative structure–activity relationship analysis of β-amyloid aggregation inhibitors. (2010, December 17). ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

-

Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). (n.d.). PMC. Retrieved from [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015, January 5). PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-methoxy-4'-nitrobiphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

Semantic Scholar. (2014, August 25). PREPARATION OF (2R,4S)/(2S,4S)-4-HYDROXYPIPECOLINIC ACID DERIVATIVES FROM L-(–)-MALIC ACID Shuqiang Yin, Hiroshi Taneda, Bozhi. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Ladder Polyether Synthesis via Epoxid. Retrieved from [Link]

-

SciSpace. (n.d.). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta. Retrieved from [Link]

-

MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

solubility profile of (2S,4R)-4-Methoxy-2-methylpiperidine in organic solvents

An In-depth Technical Guide to the Solubility Profile of (2S,4R)-4-Methoxy-2-methylpiperidine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its success in various stages of drug development, including synthesis, purification, formulation, and bioavailability.[1] This guide provides a comprehensive overview of the principles and methodologies for determining and understanding the solubility profile of (2S,4R)-4-Methoxy-2-methylpiperidine, a chiral piperidine derivative of significant interest in medicinal chemistry.[2][3] Given the limited publicly available solubility data for this specific compound, this document emphasizes the establishment of a robust experimental framework for solubility determination. It delves into the physicochemical characteristics of the molecule, the rationale for solvent selection, detailed experimental protocols, and data interpretation, thereby equipping researchers with the necessary tools to generate and analyze a comprehensive solubility profile.

Introduction: The Significance of (2S,4R)-4-Methoxy-2-methylpiperidine and its Solubility

(2S,4R)-4-Methoxy-2-methylpiperidine is a substituted piperidine, a heterocyclic scaffold prevalent in a wide array of pharmaceuticals and biologically active compounds.[4] The specific stereochemistry, (2S,4R), and the presence of both a methoxy and a methyl group can significantly influence its interaction with biological targets and its physicochemical properties.[2][5] The methoxy group can participate in hydrogen bonding and nucleophilic substitution reactions, while the methyl group can impact lipophilicity.[2] Understanding the solubility of this compound in various organic solvents is paramount for:

-

Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient isolation of the desired product.

-

Formulation Development: Selecting appropriate solvent systems for drug formulation to enhance stability and bioavailability.[1]

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where accurate concentration is crucial.

Physicochemical Characterization and a Priori Solubility Considerations

Table 1: Estimated Physicochemical Properties of (2S,4R)-4-Methoxy-2-methylpiperidine

| Property | Estimated Value/Characteristic | Rationale and Impact on Solubility |

| Molecular Formula | C7H15NO | - |

| Molecular Weight | 129.20 g/mol | A relatively low molecular weight generally favors solubility. |

| Polarity | Moderately Polar | The presence of a nitrogen atom and an oxygen atom (in the methoxy group) introduces polarity and hydrogen bond accepting capabilities. The piperidine ring and methyl group contribute to its non-polar character. |

| Hydrogen Bonding | Hydrogen Bond Acceptor | The nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors. The absence of an N-H bond means it cannot act as a hydrogen bond donor. |

| pKa | Estimated to be in the range of 9-11 | As a secondary amine, it is basic and will be protonated at acidic pH. This guide focuses on the free base in organic solvents. |

Based on these characteristics, (2S,4R)-4-Methoxy-2-methylpiperidine is expected to exhibit good solubility in polar aprotic solvents and alcohols, and moderate to low solubility in non-polar solvents.

Rationale for Solvent Selection in Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. Solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.

Table 2: Recommended Solvents for Initial Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, likely to be good solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess a significant dipole moment and can engage in dipole-dipole interactions. DMSO is a particularly strong solvent for many organic compounds.[6] |

| Ethereal Solvents | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (MeTHF) | Moderate polarity, good for dissolving a range of organic molecules. |

| Ester Solvents | Ethyl Acetate, Isopropyl Acetate | Common process solvents with moderate polarity. |

| Aromatic Hydrocarbons | Toluene, Xylene | Non-polar solvents, useful for establishing the lower end of the solubility range. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Very non-polar solvents, solubility is expected to be low. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the isothermal equilibrium method, a reliable technique for determining thermodynamic solubility.[7]

Materials and Equipment

-

(2S,4R)-4-Methoxy-2-methylpiperidine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1: Experimental workflow for determining thermodynamic solubility.

Detailed Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid (2S,4R)-4-Methoxy-2-methylpiperidine to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[8]

-

Record the exact mass of the solute added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the HPLC mobile phase) to bring the concentration within the range of the analytical calibration curve.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of (2S,4R)-4-Methoxy-2-methylpiperidine.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of (2S,4R)-4-Methoxy-2-methylpiperidine.

-

Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100g of solvent.

-

Data Interpretation and Predictive Models

The experimentally determined solubility data can be used to understand the interactions between (2S,4R)-4-Methoxy-2-methylpiperidine and the various solvents.

Figure 2: Key intermolecular forces influencing solubility.

Interpreting the Results:

-

High Solubility in Protic Solvents: Would indicate that hydrogen bonding plays a significant role in the dissolution process.

-

High Solubility in Polar Aprotic Solvents: Suggests that dipole-dipole interactions are a major contributor to solvation.

-

Low Solubility in Non-polar Solvents: Confirms the importance of the polar functional groups in the molecule for its interaction with solvents.

For more advanced applications, thermodynamic models such as UNIFAC, COSMO-SAC, and NRTL-SAC can be employed to predict solubility in solvents that have not been experimentally tested.[9][10] These models use group contribution methods or quantum chemical calculations to estimate the activity coefficients, which are then used to predict solubility.[1][9]

Conclusion

While specific, publicly available solubility data for (2S,4R)-4-Methoxy-2-methylpiperidine is scarce, this guide provides a robust framework for its experimental determination and interpretation. By understanding the physicochemical properties of the molecule and applying a systematic approach to solubility screening and measurement, researchers can generate the critical data needed to advance the development of this promising compound. The provided protocols and theoretical background serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (n.d.). ScienceDirect.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15). ACS Publications.

- Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. (n.d.). Royal Society of Chemistry.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). PMC.

- (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride. (2024, August 15). Smolecule.

- Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2015, December 31). Journal of Chemical & Engineering Data.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution.

- (2S,4R)-4-Methylpiperidine-2-carboxylic Acid. (n.d.). Benchchem.

- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (n.d.). PMC.

- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences.

- Facile Synthesis of Pharmaceutically Interesting Piperidine Derivatives through 3,4-Unsaturated 2-Methoxypiperidines. (n.d.). Nagasaki University.

- Application Notes: (2S,4R)-Piperidine-4-Acetic Acid Analogs in Targeted Drug Delivery. (n.d.). Benchchem.

- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Information Service.